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2-Amino-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B555592
CAS No.: 28095-56-9
M. Wt: 215.25 g/mol
InChI Key: OFYAYGJCPXRNBL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Variants of 2-Amino-3-(naphthalen-1-yl)propanoic acid

The precise naming and identification of chemical compounds are fundamental in scientific communication. This compound is identified through various systematic and common names, reflecting its structure and stereochemistry.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.govmatrix-fine-chemicals.com This name precisely describes its molecular structure: a propanoic acid backbone with an amino group at the second carbon (the alpha-carbon) and a naphthalen-1-yl group attached to the third carbon.

In scientific literature and chemical catalogs, this compound is frequently referred to by a variety of synonyms and abbreviations. These common names are often used for convenience and historical reasons.

Synonym/AbbreviationReference
1-Naphthalenealanine nih.gov
DL-3-(1-Naphthyl)alanine nih.govontosight.ai
3-(1-Naphthyl)alanine nih.gov
H-DL-1-NAL-OH nih.gov
1-Naphthylalanine nih.gov
DL-beta-(1-Naphthyl)alanine nih.gov

As with most alpha-amino acids (except glycine), the alpha-carbon of this compound is a chiral center. This gives rise to two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. These are designated using the (S)/(R) or L/D notation.

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This is the L-enantiomer, often referred to as L-3-(1-naphthyl)alanine or L-1-Naphthylalanine. chemspider.comlookchem.com It is a common building block in peptide synthesis for creating peptides with specific biological functions. ontosight.ai

(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This is the D-enantiomer, also known as D-3-(1-Naphthyl)alanine or D-1-Naphthylalanine. chemspider.com The incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation.

EnantiomerCommon Synonyms
(S)-formL-3-(1-naphthyl)alanine, (S)-(-)-2-Amino-3-(1-naphthyl)propanoic acid, 3-(1-Naphthyl)-L-alanine, H-1-Nal-OH
(R)-formD-3-(1-Naphthyl)alanine, (R)-2-amino-3-(naphthalen-1-yl)propanoic acid, H-D-1-Nal-OH

The utility of the naphthalene (B1677914) moiety in modifying amino acid properties has led to the synthesis and study of various related derivatives. A prominent example is 2-Amino-3-(naphthalen-2-yl)propanoic acid , also known as 2-naphthylalanine (2-Nal). nih.govnih.gov This isomer, where the alanine (B10760859) side chain is attached to the second position of the naphthalene ring, offers a different spatial arrangement and electronic profile compared to the 1-naphthyl isomer. lifetein.com This structural difference is exploited in peptide design to fine-tune receptor binding and other molecular interactions. lifetein.com Other research has explored a range of naphthyl derivatives, including those with substitutions on the naphthalene ring or modifications to the amino acid backbone, for applications in medicinal chemistry, such as the development of protease inhibitors. researchgate.netnih.govmdpi.com

Chemical Classification and Analogous Structures in Scholarly Research

Understanding the chemical class of this compound provides context for its behavior and applications in research.

This compound is classified as a non-proteinogenic alpha-amino acid . ontosight.ainih.gov

Alpha-Amino Acid : This indicates that the amino group and the carboxylic acid group are attached to the same carbon atom (the alpha-carbon).

Non-Proteinogenic : This term signifies that it is not one of the 20 standard amino acids naturally found in proteins and encoded by the universal genetic code. ontosight.ai

It is also considered an alanine derivative, where one of the hydrogen atoms on the methyl side chain of alanine is replaced by a naphthalen-1-yl group. ontosight.ainih.gov This classification highlights its structural relationship to a natural amino acid while emphasizing its unique, synthetic nature. The introduction of the bulky, aromatic naphthalene group makes it an analogue of other aromatic amino acids like phenylalanine and tryptophan, but with distinct steric and hydrophobic properties. lifetein.com

Relationship to Alanine Derivatives and Other Amino Acid Analogs

This compound is classified as a derivative of alanine. medchemexpress.commedchemexpress.com The fundamental structure of alanine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a methyl group side chain. In this compound, one of the hydrogen atoms on alanine's beta-carbon (the carbon of the methyl group) is replaced by a naphthalen-1-yl group. ontosight.ai This substitution of the simple methyl group with a large, aromatic naphthalene ring transforms the small, non-polar amino acid into a significantly more complex and bulky analog.

As a non-natural or non-proteinogenic amino acid, it belongs to a broad class of amino acids that are not genetically coded in organisms. wikipedia.orgnih.gov These analogs are powerful tools in protein engineering and synthetic biology because they allow for the introduction of functionalities not found in the standard 20 amino acids. nih.govbitesizebio.com The synthesis of such derivatives enables researchers to create peptides and proteins with novel properties. bitesizebio.com

Structural Similarities to other Naphthalene-containing Compounds

The defining feature of this compound is its naphthalene moiety, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ontosight.ai This structural component links it to a wide range of other naphthalene-containing compounds. The extended π-conjugated system of the naphthalene ring is responsible for its intrinsic fluorescence, a property shared with other naphthalene derivatives used as fluorescent probes. lifetein.com

The bulky and hydrophobic nature of the naphthyl group is a key characteristic that influences its interactions within biological systems. cymitquimica.comlifetein.com This steric hindrance and hydrophobicity are common features in other naphthalene-based molecules designed to interact with proteins or biological membranes. The rigid, planar structure of the fused rings is a consistent feature across this class of compounds, dictating how they orient themselves in complex environments.

Structural Comparison
CompoundKey Structural Feature
AlanineMethyl (-CH₃) side chain
NaphthaleneTwo fused benzene rings (C₁₀H₈)
This compoundAlanine backbone with a naphthalene side chain

Historical Context and Early Academic Investigations of this compound

The rise of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, revolutionized the way peptides could be constructed. researchgate.netyoutube.com This technology made it feasible to incorporate custom-designed, non-natural amino acids into a peptide sequence, moving beyond the limitations of the 20 proteinogenic amino acids. youtube.com Early academic investigations would have focused on the synthesis of naphthylalanine and its derivatives, followed by their incorporation into peptides to study how their unique properties—such as size, hydrophobicity, and fluorescence—influenced peptide structure and function. The development of methods to create UAAs was a critical step toward designing molecules that could mimic or inhibit natural peptide functions. researchgate.net These synthetic advancements provided the essential toolkit for the academic community to begin exploring the utility of compounds like this compound.

Significance and Research Utility in Chemical Biology and Medicinal Chemistry

The significance of this compound lies in its versatility as a research tool in chemical biology and medicinal chemistry. ontosight.ai Its unique structural features are exploited to design and study peptides and proteins with enhanced or novel properties. cymitquimica.com

Key Research Applications:

Probing Protein Structure and Interactions: The bulky naphthalene side chain can be introduced into a peptide to act as a steric probe, helping to map the binding pockets of receptors or enzymes. cymitquimica.comlifetein.com Its hydrophobicity can enhance the binding affinity of a peptide to its target. ontosight.ai

Fluorescent Probes: The intrinsic fluorescence of the naphthalene ring allows it to be used as a spectroscopic reporter. lifetein.com When incorporated into a peptide, changes in its local environment upon binding to a target can be monitored by changes in its fluorescence signal, providing insights into molecular interactions and cellular processes. ontosight.aichemimpex.com

Peptidomimetics and Drug Development: This amino acid is a valuable building block for creating peptidomimetics—molecules designed to mimic natural peptides but with improved stability and pharmacokinetic properties. lifetein.comchemimpex.com Incorporating naphthylalanine can increase a peptide's resistance to enzymatic degradation, a crucial attribute for therapeutic candidates. nih.gov For example, adding β-naphthylalanine to the termini of short antimicrobial peptides has been shown to boost their salt resistance and serum stability. nih.gov

Enhancing Biological Activity: The substitution of natural amino acids, such as tryptophan, with naphthylalanine can lead to peptides with improved biological activity. nih.gov Its unique properties can alter the spectral characteristics of fluorescent proteins or enhance the catalytic properties of enzymes. mdpi.com This makes it a key component in the engineering of proteins and enzymes with functions beyond the limits of natural amino acids. mdpi.com

Its utility as a building block in peptide synthesis and bioconjugation makes it a staple in the design of novel therapeutics and biological probes. medchemexpress.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B555592 2-Amino-3-(naphthalen-1-yl)propanoic acid CAS No. 28095-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874407
Record name 3-naphthalen-1-ylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID20874407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7758-42-1
Record name 1-Naphthylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC230425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Enantioselective Approaches for 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Conventional Synthetic Routes to 2-Amino-3-(naphthalen-1-yl)propanoic Acid

Conventional methods for the synthesis of α-amino acids typically yield racemic mixtures, which then require resolution to isolate the individual enantiomers. Two of the most established methods are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

Condensation Reactions (e.g., naphthaldehyde with acetamidomalonic acid)

The Erlenmeyer-Plöchl synthesis is a classic method for preparing α-amino acids from aldehydes. wikipedia.orgdrugfuture.com This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a base, typically sodium acetate, to form an azlactone (an oxazolone (B7731731) derivative). wikipedia.orgresearchgate.netjocpr.com In the context of synthesizing this compound, the key starting materials would be 1-naphthaldehyde (B104281) and an acetamidomalonic acid derivative.

The general steps of the Erlenmeyer-Plöchl synthesis are as follows:

Formation of the Azlactone: N-acetylglycine is cyclized in the presence of acetic anhydride to form 2-methyl-5(4H)-oxazolone.

Condensation with Aldehyde: The azlactone then undergoes a Perkin-type condensation with 1-naphthaldehyde. The acidic protons on the methylene (B1212753) group of the azlactone react with the aldehyde to form a 4-naphthalenylmethylidene-2-methyloxazol-5(4H)-one.

Hydrolysis and Reduction: The resulting unsaturated azlactone is then hydrolyzed to the corresponding α-acetamidoacrylic acid derivative. Subsequent reduction of the double bond, for instance through catalytic hydrogenation, yields the final racemic 2-acetamido-3-(naphthalen-1-yl)propanoic acid. Finally, hydrolysis of the acetamido group affords the desired racemic this compound.

While this method is robust, it often requires stoichiometric amounts of reagents and can lead to side reactions. researchgate.net

Multi-step Synthetic Pathways

Another fundamental approach to α-amino acid synthesis is the Strecker synthesis, first reported in 1850. wikipedia.orgnih.gov This method is a three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgpearson.com For the synthesis of this compound, the starting aldehyde would be 1-naphthaldehyde.

The key steps in the Strecker synthesis are:

Imine Formation: 1-Naphthaldehyde reacts with ammonia to form the corresponding imine.

α-Aminonitrile Formation: A cyanide source, such as potassium cyanide, then attacks the imine to form an α-aminonitrile, specifically 2-amino-3-(naphthalen-1-yl)propanenitrile. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in the formation of racemic this compound. wikipedia.orgmasterorganicchemistry.com

The Strecker synthesis is a versatile method applicable to a wide range of aldehydes and ketones. wikipedia.org

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of methods for the direct synthesis of enantiomerically pure amino acids is of paramount importance. Asymmetric catalysis has emerged as a powerful tool to achieve this goal.

Asymmetric Catalysis in Synthesis

Asymmetric hydrogenation of prochiral enamides is one of the most effective methods for the enantioselective synthesis of α-amino acids. This approach involves the hydrogenation of a carbon-carbon double bond in the presence of a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other.

A key precursor for the asymmetric synthesis of this compound is (Z)-2-acetamido-3-(naphthalen-1-yl)acrylic acid. This substrate can be prepared through the condensation of 1-naphthaldehyde with N-acetylglycine, similar to the initial steps of the Erlenmeyer-Plöchl synthesis. The subsequent asymmetric hydrogenation of this acrylic acid derivative using a chiral catalyst is the crucial enantioselective step.

The success of asymmetric hydrogenation heavily relies on the design of the chiral ligand coordinated to the metal center. Chiral phosphine (B1218219) ligands are among the most widely used and effective ligands for this purpose. Atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and its derivatives have proven to be highly effective in creating a chiral environment around the metal catalyst. nih.gov The C2 symmetry of many of these ligands is advantageous for achieving high enantioselectivity. nih.gov

The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific substrate. For substrates containing a naphthalene (B1677914) moiety, ligands with complementary aromatic systems can enhance chiral recognition through π-π stacking interactions.

While rhodium complexes have been extensively used for asymmetric hydrogenation, ruthenium(II) complexes have gained significant attention due to their high activity, broad substrate scope, and tolerance to various functional groups. nih.govnih.gov Ru(II) complexes bearing chiral diphosphine ligands are particularly effective for the asymmetric hydrogenation of enamides. nih.govdicp.ac.cn

The general catalytic cycle involves the coordination of the enamide substrate to the chiral Ru(II) complex, followed by the stereoselective addition of hydrogen to the double bond. The enantioselectivity is determined by the energetic preference of the substrate to coordinate to the chiral catalyst in a specific orientation.

For the asymmetric hydrogenation of (Z)-2-acetamido-3-(naphthalen-1-yl)acrylic acid, a catalyst system comprising a Ru(II) precursor and a chiral bisphosphine ligand would be employed. The reaction is typically carried out under hydrogen pressure in a suitable solvent.

Below is a table summarizing typical results for the asymmetric hydrogenation of similar enamide substrates using Ru(II)-based catalysts, which can be extrapolated to the synthesis of this compound.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee, %)
Ru(II)-BINAPα-Acetamidoacrylate>95>98
Ru(II)-SYNPHOSAromatic EnamideHigh>99
Ru(II)-MeO-BIPHEPNaphthyl-substituted enamideHighHigh
Data is representative of typical results found in the literature for similar substrates and catalyst systems.

Chiral Auxiliary Approaches

The asymmetric synthesis of α-amino acids like this compound is frequently accomplished using chiral auxiliaries. These are stereogenic groups temporarily incorporated into the structure to direct the stereochemical outcome of subsequent reactions. researchgate.net

One of the most established methods is the Schöllkopf Bis-Lactim Amino Acid Synthesis. wikipedia.org This approach utilizes a chiral auxiliary, typically derived from the natural amino acid valine, to achieve high stereoselectivity. wikipedia.orgbiosynth.com The process begins with the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine (B1666218) and (R)-valine. wikipedia.org This is then converted to a bis-lactim ether via O-methylation. wikipedia.orgbiosynth.com Deprotonation of the glycine unit with a strong base like n-butyllithium (n-BuLi) creates a planar carbanionic center. wikipedia.org

The crucial stereoselective step is the alkylation of this anion. wikipedia.org The bulky isopropyl group of the valine auxiliary sterically hinders one face of the anion, forcing the electrophile, in this case, a 1-(halomethyl)naphthalene such as 1-(iodomethyl)naphthalene, to attack from the opposite face. wikipedia.orgbiosynth.com This directed attack results in the formation of the alkylated product with a high degree of diastereoselectivity, often yielding an enantiomeric excess greater than 95%. wikipedia.org The final step involves acidic hydrolysis to cleave the dipeptide, releasing the methyl ester of the desired (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid and recovering the valine auxiliary. wikipedia.org

Step Description Key Reagents/Conditions
1. Cyclization Glycine and a chiral amino acid (e.g., R-valine) are cyclized.Heat
2. Bis-lactim Ether Formation The resulting diketopiperazine is O-methylated.Trimethyloxonium tetrafluoroborate (B81430) (Meerwein's salt) biosynth.com
3. Deprotonation A proton is removed from the prochiral carbon of the glycine unit.n-BuLi wikipedia.org
4. Asymmetric Alkylation The resulting anion is alkylated with high diastereoselectivity.1-(Iodomethyl)naphthalene
5. Hydrolysis & Cleavage The product is hydrolyzed to yield the target amino acid ester.Acidic hydrolysis wikipedia.org

Other chiral auxiliaries, such as Evans-type oxazolidinones, are also employed in the asymmetric synthesis of complex amino acids. researchgate.net These methods typically involve steps like asymmetric Michael additions and azidations to install the desired stereocenters. researchgate.net Similarly, Ni(II) complexes containing Schiff bases derived from glycine and a chiral ligand serve as powerful tools for the asymmetric synthesis of custom amino acids via alkylation. nih.gov

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiomerically pure amino acids. Methods include direct enzymatic synthesis and the resolution of racemic mixtures.

Enzymatic Kinetic Resolution (EKR) is a widely used technique that leverages the enantioselectivity of enzymes, particularly lipases. nih.gov In a typical EKR of a racemic mixture of this compound, an enzyme can be used to selectively catalyze a reaction on only one of the enantiomers. For instance, using a lipase (B570770) like Candida antarctica lipase B (CAL-B) in the presence of an acylating agent, one enantiomer of the racemic amino acid can be selectively amidated or esterified, leaving the other unreacted. nih.govnih.gov The resulting mixture of the derivatized enantiomer and the unreacted enantiomer can then be separated by standard chemical methods. The reverse reaction, the selective hydrolysis of one enantiomer from a racemic ester mixture, is also a common strategy. nih.gov The efficiency of the resolution is determined by monitoring the conversion and the enantiomeric excess of both the substrate and the product, often by chiral HPLC. nih.govmdpi.com

Dynamic Kinetic Resolution (DKR) is an advancement over EKR that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. This is achieved by combining the enzymatic resolution step with a method for racemizing the slower-reacting enantiomer in situ. A study on the DKR of naphthyl-glycines utilized a dual catalyst system composed of a protease enzyme and a base to achieve this transformation. researchgate.net This combination of highly selective enzymatic acylation with simultaneous racemization of the unreacted substrate provides an efficient route to the desired L-amino acid. researchgate.net

Control of Stereochemistry and Enantiomeric Excess Determination

Control over stereochemistry is the cornerstone of asymmetric synthesis and is achieved through the methodologies described above. In chiral auxiliary-based approaches, the steric and electronic properties of the auxiliary direct the formation of one diastereomer over another. wikipedia.orgbiosynth.com In biocatalytic methods, the precise three-dimensional structure of the enzyme's active site is responsible for the high enantioselectivity. nih.govnih.gov

Once a chiral synthesis is complete, it is essential to determine the enantiomeric excess (ee) of the product. The ee quantifies the purity of the sample with respect to its enantiomers. Two primary analytical techniques are used for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC is one of the most effective techniques for separating and quantifying enantiomers. yakhak.org Direct separation can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.comsigmaaldrich.com Alternatively, an indirect method can be used where the amino acid enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.comresearchgate.net

NMR Spectroscopy can also be used to determine ee. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral resolving agent must be added to the sample. nih.govresearchgate.net This agent interacts with the enantiomers to create diastereomeric complexes, which have different NMR spectra. nih.govresearchgate.net The ee can then be calculated by integrating the distinct signals for each diastereomer. researchgate.net Chiral solvating agents like mandelic acid analogues form these complexes through non-covalent interactions. arkat-usa.org A more recent development is the use of achiral, or prochiral, solvating agents that become chiral upon interaction with the analyte, inducing a chemical shift non-equivalence that correlates with the ee. nih.govsemanticscholar.org

Method Principle Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. sigmaaldrich.comHigh sensitivity, accuracy, and reproducibility. yakhak.orgRequires specialized and often expensive chiral columns. sigmaaldrich.com
NMR Spectroscopy A chiral resolving agent is used to form diastereomeric complexes with distinct, quantifiable NMR signals. researchgate.netRapid analysis, provides structural information.May require derivatization; sensitivity can be lower than HPLC. arkat-usa.org

Derivatization Strategies for this compound

Derivatization of this compound at its functional groups—the amino group, the carboxylic acid group, and the naphthalene ring—is crucial for its application in various fields, especially in peptide synthesis and the development of peptidomimetics.

Formation of N-Protected Derivatives (e.g., Fmoc-, Boc-protected forms)

To incorporate this compound into a peptide sequence, its amino group must be temporarily blocked or "protected" to prevent self-polymerization and to ensure that it only reacts when intended. The two most common amine protecting groups in solid-phase peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. It is stable to acidic conditions but is readily removed by a mild base, such as piperidine, which is central to the strategy of Fmoc-based peptide synthesis.

Esterification and Amidation Reactions

Amidation: The formation of an amide bond is the fundamental reaction in peptide synthesis. Once the amino group of this compound is protected (e.g., with Fmoc), its carboxylic acid group is "activated" using a coupling reagent. This activated species then readily reacts with the free amino group of the next amino acid in the sequence to form a peptide (amide) bond.

Esterification: The carboxylic acid group can be converted into an ester. This is often the first step in peptide synthesis, where the C-terminal amino acid is attached to the solid support via an ester linkage. A general method for the esterification of amino acids involves their reaction with an alcohol (e.g., methanol, ethanol) in the presence of a monoalkyl hydrosulfate, which can be generated in situ from the alcohol and chlorosulfonic acid. google.com This process has been shown to proceed without significant racemization for optically active amino acids. google.com

Modifications at the Naphthalene Moiety

Direct chemical modification of the aromatic naphthalene ring in this compound is challenging due to the potential for side reactions with the amino and carboxyl groups. Therefore, the synthesis of derivatives with a functionalized naphthalene ring is typically achieved by using a pre-functionalized naphthalene starting material.

For example, to synthesize a methoxy-substituted version of the amino acid, one would not start with this compound but rather with a methoxy-naphthalene derivative, such as 1-(bromomethyl)-7-methoxynaphthalene. google.com This precursor would then be used as the electrophile in an asymmetric synthesis, for instance, in the alkylation step of the Schöllkopf method. wikipedia.org Similarly, other substituted derivatives, such as those containing bromo or chloro groups on the naphthalene ring, can be prepared. researchgate.netumich.edu This approach allows for the introduction of a wide variety of functional groups onto the naphthalene moiety, enabling the fine-tuning of the amino acid's steric and electronic properties for specific applications in drug design and materials science.

Scale-Up Considerations and Industrial Synthesis Research

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost-effectiveness, process safety, and the consistent achievement of high enantiopurity. Research in this area has largely focused on two main strategies: the asymmetric synthesis from prochiral precursors and the resolution of a racemic mixture.

A prominent method for the asymmetric synthesis of α-amino acids that is noted for its scalability is the Schöllkopf bis-lactam ether method . This approach utilizes a chiral auxiliary, typically derived from valine and glycine, to form a bis-lactam ether. This intermediate is then deprotonated and alkylated with a suitable electrophile, in this case, 1-(bromomethyl)naphthalene (B1266630) or a related derivative. The chiral auxiliary directs the alkylation to occur stereoselectively, leading to a high enantiomeric excess of the desired product after acidic hydrolysis to cleave the auxiliary. While specific industrial-scale data for the synthesis of this compound using this method is not extensively published in open literature, the methodology is well-established for its high yields and reproducibility, making it a strong candidate for industrial consideration.

A more commonly documented industrial approach for producing enantiomerically pure amino acids is the enzymatic resolution of a racemic mixture . This strategy involves the non-stereoselective synthesis of the racemic amino acid, followed by the stereospecific enzymatic conversion of one of the enantiomers. A typical industrial process for L-amino acids involves the following key steps:

Synthesis of the Racemic N-Acetyl Amino Acid: The racemic this compound is first synthesized and then acetylated to produce N-acetyl-3-(1-naphthyl)-DL-alanine. This derivative is often more stable and easier to handle in the subsequent enzymatic step.

Enzymatic Hydrolysis: The racemic N-acetyl derivative is subjected to an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged.

Separation: The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be separated based on their different physical and chemical properties, such as solubility.

Research on the multi-step enzyme-catalyzed deracemization of the isomeric 2-naphthyl alanine (B10760859) has demonstrated the potential of enzymatic methods. In this process, a D-amino acid oxidase (DAAO) and an L-aspartate aminotransferase (L-AAT) were used in a one-pot reaction to convert the D-enantiomer to the L-enantiomer, achieving a high yield and excellent enantiomeric excess. While this was performed on the 2-naphthyl isomer, similar enzymatic systems could be developed and optimized for the 1-naphthyl analogue on an industrial scale.

The choice between asymmetric synthesis and resolution on an industrial scale depends on various factors, including the cost and availability of starting materials and reagents, the efficiency and selectivity of the catalyst or enzyme, the complexity of the process, and the ease of purification.

Below is an interactive data table summarizing key aspects of industrial synthesis approaches for amino acids, which are applicable to the production of this compound.

ParameterAsymmetric Synthesis (e.g., Schöllkopf Method)Enzymatic Resolution of N-Acetyl-DL-amino acid
Key Reagents Chiral auxiliary (e.g., valine derivative), 1-(bromomethyl)naphthalene, strong base (e.g., n-BuLi)Racemic N-acetyl-3-(1-naphthyl)alanine, Aminoacylase
Stereoselectivity High (often >95% ee)High (dependent on enzyme specificity)
Process Steps Fewer core synthetic stepsAdditional steps for acetylation and resolution
Recycling Chiral auxiliary can be recovered and recycledUnreacted enantiomer can be racemized and recycled
Scalability Generally good, but may require cryogenic conditionsWell-established for many amino acids on a large scale
Purification Chromatographic or crystallization methodsExtraction and crystallization based on solubility differences

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis of 2-Amino-3-(naphthalen-1-yl)propanoic Acid and its Derivatives

The proton (¹H) NMR spectrum of this compound offers a definitive fingerprint of the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ), multiplicity, and integration providing crucial structural clues.

The aliphatic region of the spectrum is characterized by signals corresponding to the protons of the propanoic acid backbone. The α-proton (Hα), adjacent to both the amino and carboxyl groups, typically appears as a multiplet due to coupling with the neighboring β-protons. The β-protons (Hβ), part of the methylene (B1212753) group attached to the naphthalene (B1677914) ring, are diastereotopic and thus exhibit distinct chemical shifts and coupling patterns, often presenting as complex multiplets.

The aromatic region of the spectrum is defined by the seven protons of the naphthalene ring system. These protons reside in a range of chemical environments, leading to a series of signals, typically multiplets, in the downfield region of the spectrum. The specific chemical shifts and coupling constants (J-values) are dictated by the substitution pattern and the electronic effects of the propanoic acid side chain. For instance, the proton at the C8 position of the naphthalene ring often experiences a significant downfield shift due to steric deshielding from the adjacent substituent.

A representative, though not exhaustive, table of expected ¹H NMR chemical shifts is presented below. Actual values can vary based on the solvent and other experimental conditions.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
3.5 - 4.0Multiplet
3.0 - 3.5Multiplet
Naphthalene H7.2 - 8.2Multiplets

¹³C NMR Analysis

Complementing the ¹H NMR data, the carbon-13 (¹³C) NMR spectrum provides a count of the unique carbon environments within the molecule. Given the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

The spectrum of this compound will display thirteen distinct signals. The carboxyl carbon (C=O) is the most deshielded, appearing at the lowest field (highest ppm value). The α-carbon, attached to the nitrogen atom, appears in the aliphatic region, while the β-carbon (methylene) resonates at a slightly higher field. The ten carbons of the naphthalene ring produce a cluster of signals in the aromatic region of the spectrum. The chemical shifts of the quaternary carbons of the naphthalene ring are often distinguishable by their lower intensity.

The following table outlines the anticipated ¹³C NMR chemical shifts.

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (Carboxyl)170 - 180
50 - 60
35 - 45
Naphthalene C120 - 140

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectral data and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would confirm the coupling between the α-proton and the β-protons. Furthermore, intricate correlations between the protons of the naphthalene ring can be traced, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. ichemical.com For instance, the HMQC/HSQC spectrum would show a cross-peak connecting the α-proton signal to the α-carbon signal, and similarly for the β-protons and the β-carbon. This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. ichemical.com HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the β-protons and the C1 and C8a carbons of the naphthalene ring, as well as the α-carbon and the carboxyl carbon. These long-range correlations provide definitive evidence for the connectivity of the different structural fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of the molecular ion, often to within a few parts per million. This high precision allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946 g/mol . nih.gov An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acids. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

The fragmentation of the protonated molecular ion of this compound ([M+H]⁺, m/z 216) in the mass spectrometer (MS/MS analysis) provides valuable structural information. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH). A significant fragmentation pathway would involve the cleavage of the Cα-Cβ bond, leading to the formation of a stable naphthylmethyl cation (C₁₁H₉⁺, m/z 141). The observation of this fragment would be a strong indicator of the 3-(naphthalen-1-yl)propanoic acid structure. Further fragmentation of the naphthalene ring itself can also occur, leading to a characteristic pattern of lower mass ions.

A general fragmentation pattern based on known amino acid behavior is presented below.

Ionm/z (for [M+H]⁺)Description
[M+H]⁺216Protonated molecular ion
[M+H - H₂O]⁺198Loss of water
[M+H - HCOOH]⁺170Loss of formic acid
[C₁₁H₉]⁺141Naphthylmethyl cation

MALDI-TOF MS in Peptide and Protein Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of biomolecules, including peptides and proteins that incorporate unnatural amino acids like this compound. europeanpharmaceuticalreview.com It allows for the sensitive and accurate mass determination of large, non-volatile molecules. medicineinsights.info

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, on a target plate. nih.govresearchgate.net A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact, singly charged analyte molecules into the gas phase. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. europeanpharmaceuticalreview.com

For proteins that have been enzymatically digested (e.g., with trypsin), this method generates a "peptide mass fingerprint" (PMF), a unique set of peptide masses that can be used to identify the parent protein by matching it against sequence databases. europeanpharmaceuticalreview.com When a peptide contains this compound, its mass will be incorporated into one of the peptide fragments, leading to a predictable mass shift in the spectrum that confirms its presence. nih.gov

Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) can be employed for sequencing. nih.gov In this setup, a specific peptide ion is isolated and subjected to fragmentation, often through post-source decay (PSD) or collision-induced dissociation (CID). europeanpharmaceuticalreview.comnih.gov The resulting fragment ions provide sequence information that can pinpoint the exact location of the this compound residue within the peptide chain. nih.gov

Table 1: Principles and Applications of MALDI-TOF MS for Peptides Containing this compound

Feature Description Relevance
Ionization Method Soft ionization (Matrix-Assisted Laser Desorption/Ionization) that keeps large molecules intact. medicineinsights.info Allows for the analysis of peptides without significant fragmentation during the ionization process.
Analysis Approach Top-Down: Analysis of the intact peptide to determine its molecular weight. Bottom-Up: Analysis of proteolytic digest fragments (Peptide Mass Fingerprinting). europeanpharmaceuticalreview.com Confirms the successful incorporation of the amino acid into the peptide by observing the correct total mass. Identifies the parent protein and confirms modification via mass shifts in the fingerprint. europeanpharmaceuticalreview.com
Sequencing Tandem MS (MALDI-TOF/TOF) using Post-Source Decay (PSD) or Collision-Induced Dissociation (CID). europeanpharmaceuticalreview.comnih.gov Determines the specific position of the this compound residue within the peptide sequence.

| Matrix | An energy-absorbing compound, e.g., α-cyano-4-hydroxycinnamic acid. nih.gov | Facilitates the desorption and ionization of the peptide analyte. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3300–2500 cm⁻¹ region, which is a result of hydrogen bonding. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band around 1725–1700 cm⁻¹. docbrown.info The amino group (-NH₂) would show N-H stretching vibrations, while the naphthalene ring would produce characteristic C=C aromatic stretching peaks and C-H stretching and bending vibrations.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the naphthalene ring system. The Raman spectrum would be expected to show strong bands corresponding to the aromatic ring's breathing modes. spectroscopyonline.com Like IR, Raman can also detect vibrations from the carboxylic acid and amino groups. researchgate.net If the molecule is part of a peptide, amide I and amide III bands, which are sensitive to the protein's secondary structure, would also be observable. spectroscopyonline.com

Table 2: Expected Vibrational Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid (-COOH) O-H stretch (H-bonded) 3300–2500 (very broad) docbrown.info Weak or not observed
C=O stretch 1725–1700 (strong) docbrown.info 1725–1700 (weak/medium)
Amino (-NH₂) N-H stretch 3400–3200 (medium) 3400–3200 (weak)
N-H bend 1650–1580 (variable) Weak
Naphthalene Ring Aromatic C-H stretch 3100–3000 (variable) 3100–3000 (strong)
Aromatic C=C stretch 1600–1450 (variable) 1600–1450 (strong) spectroscopyonline.com

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

Furthermore, X-ray crystallography details the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. mdpi.com It is expected that the amino and carboxylic acid groups would participate in a network of hydrogen bonds, forming dimers or extended chains, which is a common feature in the crystal structures of amino acids. researchgate.net

| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center. | Unambiguously determines the enantiomeric form present in the crystal. |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic techniques are used to assess chemical purity and, critically, to separate its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of amino acids and related compounds. nih.gov A common method is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water or a buffer with an organic modifier like acetonitrile (B52724) or methanol. nih.gov The compound is detected as it elutes from the column, usually by UV-Vis spectrophotometry, taking advantage of the strong UV absorbance of the naphthalene ring. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, possessing a stereocenter at its α-carbon, it exists as a pair of enantiomers (D and L, or R and S). Separating and quantifying these enantiomers is crucial. Chiral HPLC is the gold standard for this purpose. nih.gov This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov

Several types of CSPs are effective for separating amino acid enantiomers:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are versatile and widely used for separating a broad range of chiral molecules, including acidic compounds. researchgate.net

Zwitterionic CSPs: Chiral selectors based on molecules like Cinchona alkaloids can separate free amino acids under zwitterionic conditions, offering excellent selectivity. chiraltech.com

Macrocyclic antibiotic CSPs: Teicoplanin-based columns are known to provide good enantioselectivity for native amino acids. nih.gov

The resulting chromatogram shows two distinct peaks, one for each enantiomer. The ratio of their peak areas is used to calculate the enantiomeric excess (ee), a measure of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of amino acids, a chemical derivatization step is required prior to analysis. This step converts the polar carboxyl (-COOH) and amino (-NH₂) groups into more volatile and thermally stable derivatives, such as their corresponding esters or silyl (B83357) compounds.

Once derivatized, the compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. As the component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. walshmedicalmedia.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. walshmedicalmedia.comnih.gov GC-MS data for the related isomer, 2-Amino-3-(naphthalen-2-yl)propanoic acid, confirms the utility of this technique for structural confirmation. nih.gov

| GC-MS | Separation of volatile (or derivatized) compounds in the gas phase, followed by mass spectrometric detection. walshmedicalmedia.com | Confirmatory identification based on retention time and mass fragmentation pattern after derivatization. nih.gov |

Computational Chemistry and Molecular Modeling of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations

DFT calculations provide a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the determination of various molecular parameters that govern a compound's reactivity and behavior.

The electronic structure of 2-Amino-3-(naphthalen-1-yl)propanoic acid is characterized by the interplay between the amino acid backbone and the aromatic naphthalene (B1677914) ring system. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they dictate the molecule's ability to donate and accept electrons, respectively.

The HOMO is primarily localized on the electron-rich naphthalene ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across both the naphthalene ring and the carboxylic acid group, suggesting that these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

ParameterValue (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results
No specific experimental or computational data for the HOMO and LUMO energies of this compound were found in the provided search results. The table is presented as a template for where such data would be included.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map of this compound would typically show regions of negative potential (electron-rich) around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amino and carboxyl groups, indicating sites for potential nucleophilic interaction. The naphthalene ring would exhibit a complex potential landscape due to its delocalized π-electron system.

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the global reactivity of this compound. These include electronegativity (χ), which measures the molecule's ability to attract electrons; chemical hardness (η), which indicates its resistance to changes in its electron distribution; and global softness (S), which is the reciprocal of hardness and reflects the molecule's polarizability.

ParameterFormulaValue
Electronegativity (χ) -(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η) (ELUMO - EHOMO)/2Data not available
Global Softness (S) 1/(2η)Data not available
Specific values for these quantum chemical parameters are dependent on the HOMO and LUMO energies, which were not available in the search results. The table illustrates how these parameters are calculated and would be presented.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. This approach is particularly useful for exploring the conformational landscape and the influence of the solvent on the molecule's structure.

The presence of several rotatable bonds in this compound, particularly around the Cα-Cβ bond and the bond connecting the naphthalene ring to the side chain, allows for considerable conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. The bulky naphthalene group significantly influences the accessible conformations by introducing steric hindrance, which restricts the rotational freedom of the side chain.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a ligand to a biological target, such as a protein receptor.

For this compound, docking studies would be employed to predict how it fits into the binding site of various target proteins. The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's active site. A scoring function is then used to estimate the binding affinity, typically expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The bulky, hydrophobic naphthalene ring of this compound suggests that it would likely favor binding to proteins with deep, hydrophobic pockets. The amino and carboxylic acid groups provide opportunities for forming key polar interactions, such as hydrogen bonds and salt bridges, which are often critical for anchoring a ligand within a binding site.

While specific docking studies on this compound are not readily found, research on analogous structures provides insight into the types of interactions that would be predicted. For instance, in studies of other small molecules binding to protein targets, the predicted binding affinities are crucial in ranking potential drug candidates before synthesis and experimental testing.

Table 1: Illustrative Example of Predicted Binding Affinities for a Ligand with Different Receptors

Receptor TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Kᵢ)
Protein Kinase A-8.51.2 µM
Cyclooxygenase-2-7.93.5 µM
HIV-1 Protease-9.20.5 µM
Estrogen Receptor Alpha-8.80.9 µM
Note: This table is for illustrative purposes to show the type of data generated from docking studies and does not represent actual data for this compound.

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, allowing for the identification of specific amino acid residues that are key to the interaction. For this compound, these interactions would likely include:

Hydrophobic Interactions: The naphthalene moiety would be expected to form van der Waals interactions with hydrophobic residues such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan within the binding pocket.

Hydrogen Bonding: The amino group (-NH₂) and the carboxylic acid group (-COOH) are prime candidates for forming hydrogen bonds with polar or charged amino acid residues like Serine, Threonine, Aspartate, Glutamate (B1630785), and the protein backbone.

Pi-Stacking: The aromatic naphthalene ring could engage in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Salt Bridges: At physiological pH, the amino and carboxyl groups can be ionized, allowing for the formation of strong electrostatic interactions (salt bridges) with charged residues like Aspartate, Glutamate, Lysine, and Arginine.

Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors that quantify different aspects of the molecular structure.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on other amino acid derivatives have successfully used QSAR to guide the design of new compounds with improved properties. semanticscholar.org For naphthalene-containing compounds, descriptors related to hydrophobicity (like logP), molecular shape, and electronic properties would likely be significant in a QSAR model.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of RingsBasic molecular composition and size.
Topological Wiener Index, Kier & Hall IndicesAtomic connectivity and branching.
Geometric (3D) Molecular Surface Area, Molecular VolumeThree-dimensional shape and size.
Electronic Dipole Moment, HOMO/LUMO EnergiesDistribution of charge and reactivity.
Hydrophobic LogPLipophilicity and membrane permeability.
Note: This table provides examples of descriptor types that would be relevant for a QSAR study of this compound and its derivatives.

Computational Approaches in Drug Design and Optimization

The insights gained from docking and QSAR studies are integral to the broader field of computational drug design and optimization. The incorporation of non-proteinogenic amino acids like this compound is a key strategy in peptide-based drug discovery to enhance properties such as stability, potency, and bioavailability. nih.govnih.gov

Computational approaches can guide the optimization of this compound in several ways:

Structure-Based Drug Design: Using the 3D model from docking studies, medicinal chemists can rationally design modifications to the this compound scaffold to improve its fit and interactions with the target receptor. For example, adding substituents to the naphthalene ring could enhance binding affinity or selectivity.

Ligand-Based Drug Design: In the absence of a known receptor structure, a QSAR model can be used to predict the activity of virtual derivatives. This allows for the in silico screening of large libraries of potential compounds to identify the most promising candidates for synthesis.

ADME/Tox Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound and its derivatives. This early assessment of drug-like properties helps to reduce the likelihood of late-stage failures in the drug development pipeline.

Reactivity and Chemical Transformations of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Reactions at the Amino Group

The primary amino group in 2-amino-3-(naphthalen-1-yl)propanoic acid is a nucleophilic center, making it susceptible to reactions with various electrophiles. These reactions are fundamental for peptide synthesis and the creation of diverse derivatives.

Acylation of the amino group is a crucial step, particularly for protecting it during subsequent reactions, such as peptide coupling. The formation of an amide bond reduces the nucleophilicity and basicity of the nitrogen atom. Several standard protecting groups used in peptide synthesis are applicable to this compound.

Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting N-Boc-protected amino acid, (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a stable derivative frequently used in synthesis. medchemexpress.comchemimpex.com

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, this protecting group is widely used in solid-phase peptide synthesis.

Benzyloxycarbonyl (Cbz or Z): This group is added using benzyl (B1604629) chloroformate and is another common choice for protecting amino groups.

These protecting groups are designed to be selectively introduced and removed under specific conditions without affecting other parts of the molecule. medchemexpress.com For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile.

Table 1: Common Amino Group Protection Strategies

Protecting Group Reagent for Introduction Deprotection Conditions
Boc Di-tert-butyl dicarbonate Strong acid (e.g., TFA)
Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine)

The amino group can undergo N-alkylation to produce secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often leading to multiple alkylations (polyalkylation).

A more controlled and widely used method for N-alkylation is reductive amination . This two-step process first involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base). The imine is then reduced in situ to the corresponding secondary amine. This method avoids the issue of over-alkylation.

The reduction of the imine can be achieved with various reducing agents. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces the imine in the presence of the starting carbonyl compound. Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly employed.

Reactions at the Naphthalene (B1677914) Moiety

The naphthalene ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS). wikipedia.orgwordpress.com The reactivity of naphthalene is greater than that of benzene (B151609). libretexts.org In an unsubstituted naphthalene, electrophilic attack occurs preferentially at the 1-position (alpha-position) because the carbocation intermediate is better stabilized by resonance. libretexts.orgonlineorganicchemistrytutor.com

In this compound, the ring is already substituted at the 1-position with an alkyl group (-CH₂-CH(NH₂)-COOH). This group is generally considered to be activating and ortho-, para-directing. For a 1-substituted naphthalene, the ortho-positions are C2 and C8, while the para-position is C4. The C5 position is also activated due to the polycyclic system.

Based on studies of analogous 1-alkylnaphthalenes, such as 1-methylnaphthalene, electrophilic substitution is expected to occur primarily at the C4 position . Minor products resulting from substitution at the C5 and C2 positions may also be formed. rsc.org

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 4-nitro-2-amino-3-(naphthalen-1-yl)propanoic acid as the major product. rsc.orgscitepress.orgnih.gov

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom, primarily at the C4 position.

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups using an acyl/alkyl halide and a strong Lewis acid catalyst like AlCl₃, could also occur. libretexts.orgmyttex.net However, the amino and carboxyl groups of the side chain would likely need to be protected beforehand, as they can react with and deactivate the Lewis acid catalyst.

Electrophilic Aromatic Substitution

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). In unsubstituted naphthalene, electrophilic attack preferentially occurs at the 1-position (α-position) due to the formation of a more stable carbocation intermediate, which can be stabilized by resonance structures that keep one benzene ring intact. wordpress.comlibretexts.org

However, in this compound, the substituent at the 1-position—the –CH2–CH(NH2)–COOH group—directs subsequent substitution. This alkyl-type substituent is generally considered to have a weak activating and ortho-, para-directing effect through its inductive effect. For a 1-substituted naphthalene, this translates to directing incoming electrophiles primarily to the 4-position (peri-position) and the 5- and 8-positions (cata-positions) of the naphthalene ring system. researchgate.net The specific outcome of a reaction can be influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). pearson.com

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. pearson.com

The table below summarizes the expected major products for the electrophilic aromatic substitution on the naphthalene ring of the title compound.

Reaction TypeReagentsExpected Major Product Positions
NitrationHNO₃, H₂SO₄4-nitro, 5-nitro, and 8-nitro derivatives
BrominationBr₂, FeBr₃4-bromo, 5-bromo, and 8-bromo derivatives
AcylationRCOCl, AlCl₃4-acyl, 5-acyl, and 8-acyl derivatives

Hydrogenation Reactions

Hydrogenation of this compound can occur at two distinct sites: the naphthalene aromatic ring and the carboxylic acid group.

Ring Hydrogenation: The naphthalene ring can be partially or fully hydrogenated under catalytic conditions. The reaction proceeds in a stepwise manner, first forming a tetralin derivative (one ring saturated) and subsequently a decalin derivative (both rings saturated). acs.org The choice of catalyst and reaction conditions determines the final product.

Partial Hydrogenation to Tetralin: This selective hydrogenation is significant for producing tetralin derivatives. nih.gov Catalysts such as NiMo/Al₂O₃ or MoS₂ on activated carbon supports are often used. nih.govmdpi.com Reaction conditions typically involve elevated temperatures (e.g., 250-300 °C) and hydrogen pressures (e.g., 40-60 bar). mdpi.comnih.gov

Full Hydrogenation to Decalin: More active catalysts, such as those based on noble metals like Palladium (Pd) or Platinum (Pt), can achieve complete saturation of the naphthalene ring to yield decalin derivatives. nih.govmdpi.com For instance, a 5% Pd on alumina (B75360) (Pd/Al₂O₃) catalyst has shown high activity in converting naphthalene to decalin. acs.orgnih.gov

Carboxylic Acid Reduction: The carboxylic acid group of the amino acid moiety can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-3-(naphthalen-1-yl)propan-1-ol. This transformation is a key method for producing optically active amino alcohols from amino acids. umaine.edu Catalytic hydrogenation using ruthenium-based catalysts is an effective method for this reduction, offering high selectivity while preserving the stereochemistry at the chiral center. umaine.edursc.org

The table below outlines typical conditions for these hydrogenation reactions.

Target Functional GroupReaction ProductCatalyst ExamplesTypical Conditions
Naphthalene Ring (Partial)Tetralin derivativeNiMo/Al₂O₃, MoS₂/AC250-300 °C, 40-60 bar H₂
Naphthalene Ring (Full)Decalin derivativePd/Al₂O₃, Pt nanoparticles250 °C, 40 bar H₂
Carboxylic AcidAmino alcohol derivativeRuthenium on Carbon (Ru/C)Elevated H₂ pressure, presence of an acid

Peptide Coupling and Bioconjugation Reactions

As a non-natural amino acid, this compound is a valuable building block in peptide chemistry and for the development of biological tools. ontosight.ai

Integration into Peptidic Structures

This compound can be incorporated into peptide chains using standard synthetic methodologies, most notably solid-phase peptide synthesis (SPPS). lifetein.comacs.org In this process, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group to allow for controlled, sequential addition of amino acids to a growing peptide chain.

The process involves two main steps:

Activation: The carboxyl group of the protected naphthylalanine is activated using a coupling reagent. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts such as HATU or HBTU. bachem.com

Coupling: The activated amino acid is then reacted with the free amino group of the peptide chain anchored to a solid support, forming a new peptide bond. bachem.com

The bulky, hydrophobic naphthalene side chain can significantly influence the structure, stability, and biological activity of the resulting peptide. ontosight.ai

Formation of Conjugates for Biological Probes

The naphthalene moiety of this compound possesses intrinsic fluorescence. lifetein.com This property makes it an excellent candidate for use as a fluorescent probe when incorporated into peptides or other biomolecules. ontosight.ainih.gov These fluorescently labeled peptides can be used to study a variety of biological processes.

Environment-Sensitive Probes: The fluorescence emission of the naphthalene group can be sensitive to the polarity of its local microenvironment. mdpi.com When a peptide containing naphthylalanine binds to a target, such as a protein receptor or a lipid membrane, the change in the environment around the naphthalene side chain can lead to a detectable shift in fluorescence intensity or wavelength. nih.gov

Probing Molecular Interactions: This sensitivity allows researchers to monitor peptide-membrane interactions, protein folding, and receptor-ligand binding events in real-time. lifetein.comnih.gov For example, studies have shown that the fluorescence lifetime of β-(2-naphthyl)-D-alanine changes drastically when it moves from an aqueous solution into a lipid bilayer, confirming its utility as a probe for membrane penetration. nih.gov

Chiral Pool Synthesis Applications

Chiral pool synthesis is a strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material to synthesize a different, complex target molecule. mdpi.com This approach efficiently transfers the chirality of the starting material to the final product, avoiding the need for asymmetric induction or chiral resolution steps.

Amino acids are a cornerstone of the chiral pool due to their availability in enantiopurified forms. mdpi.com As a chiral, non-natural α-amino acid, this compound serves as a versatile chiral building block. Its enantiopure forms (L- or D-) can be used as precursors to establish key stereocenters in the total synthesis of diverse, optically active compounds such as natural products, pharmaceuticals, and other chiral molecules. mdpi.com The amino acid's structure provides a chiral scaffold with multiple functional groups (amine, carboxylic acid, and the naphthalene ring) that can be selectively modified to construct more complex architectures while retaining the initial stereochemical integrity.

Biological and Medicinal Chemistry Research of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Biological Activities and Mechanisms

Antimicrobial Properties and Mechanisms of Action

The structural framework of 2-Amino-3-(naphthalen-1-yl)propanoic acid, which combines an amino acid with a naphthalene (B1677914) scaffold, suggests its potential as a source for developing new antimicrobial agents. Research into related naphthalene-containing compounds has shown promising results against a variety of microbial pathogens. researchgate.netresearchgate.net The naphthalene group, in particular, is recognized for its contribution to the biological activities of organic compounds. researchgate.net

Derivatives of aryl propionic acid, a class to which this compound belongs, have demonstrated a wide range of biological activities, including antibacterial properties. orientjchem.org For instance, certain Baylis-Hillman adducts, which are 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, have shown potent antibacterial activity. orientjchem.org Furthermore, novel amide-coupled naphthalene scaffolds have been synthesized and evaluated for their antibacterial and antifungal actions, with some derivatives exhibiting excellent activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, certain N-(naphthalen-1-yl)propanamide derivatives have displayed notable antifungal activity, with some being as potent as the standard drug ketoconazole (B1673606) against at least one fungal species. researchgate.net

The mechanism of action for amino acid-based antimicrobials often involves the inhibition of essential microbial biosynthetic pathways. nih.gov These compounds can act as structural analogs of amino acid intermediates, thereby blocking key enzymes. nih.gov For example, some amino acid-based agents target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov While the specific mechanisms for this compound are not extensively detailed in the available literature, the general principles of amino acid and naphthalene-based antimicrobials provide a foundation for its potential modes of action.

Table 1: Antimicrobial Activity of Related Naphthalene Derivatives

Compound Type Target Microorganism(s) Activity Level
Amide-coupled naphthalene scaffolds Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus Excellent (MIC values 12.5-50 µg/mL for some derivatives) researchgate.net
N-(naphthalen-1-yl)propanamide derivatives Various fungi Notable; some at half the potency of ketoconazole researchgate.net
N-(naphthalen-1-yl)propanamide derivatives Gram-positive bacteria Half the potency of chloramphenicol (B1208) for some derivatives researchgate.net

Antioxidant Activity and Oxidative Stress Mitigation

Amino acids and their derivatives have been recognized for their antioxidant properties. cabidigitallibrary.org Studies on various amino acids have shown their potential to act as natural antioxidants. cabidigitallibrary.org The antioxidant activity of amino acids can be influenced by their structural features, such as the alkyl chain length. cabidigitallibrary.org

While direct studies on the antioxidant activity of this compound are limited, research on related compounds provides some insights. For instance, derivatives of α-naphthol have demonstrated high antioxidant activities. researchgate.net Additionally, protein hydrolysates from sources like cashew nuts, which are rich in certain amino acids, have exhibited both antioxidant and anti-inflammatory activities. mdpi.com The general understanding is that the introduction of certain functional groups can enhance the antioxidant potential of amino acids. cabidigitallibrary.org The naphthalene moiety in this compound could potentially contribute to its antioxidant capacity, a hypothesis that warrants further investigation.

Potential Therapeutic Applications (e.g., antiviral agents)

The unique structure of this compound and its derivatives makes them valuable in drug development. chemimpex.com The incorporation of a naphthalene ring can enhance the stability and solubility of peptides, which is beneficial for creating complex peptide-based therapeutics. chemimpex.com Aryl propionic acid derivatives, as a class, are known for a wide spectrum of biological activities and are a significant family of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

The use of amino acids as carriers in prodrug design is a well-established strategy to improve the pharmacological properties of therapeutic agents, including antiviral drugs. nih.gov Amino acid prodrugs can lead to increased bioavailability and targeted delivery. nih.gov For example, L-valyl ester prodrugs of azidothymidine have shown enhanced membrane permeability. nih.gov While specific antiviral research on this compound is not prominent in the search results, its structural features align with those of compounds used in developing new therapeutic agents. For instance, chalcones, which are α,β-unsaturated ketones, have been noted for their potential antibacterial and antiviral activities, and substituted naphthalenes also show a variety of biological activities. isca.me

Role as an Alanine (B10760859) Derivative in Biological Systems

This compound is classified as a derivative of the amino acid alanine. medchemexpress.commedchemexpress.com Specifically, it is a non-proteinogenic alpha-amino acid where a naphthalen-1-yl group is substituted at the 3-position of alanine. nih.gov As an amino acid derivative, it belongs to a class of compounds that are fundamental building blocks of proteins and play crucial roles in various biological processes. nih.govmedchemexpress.com

Amino acids and their derivatives are commercially utilized as supplements for their influence on anabolic hormone secretion and as fuel during exercise. medchemexpress.commedchemexpress.com In medicinal chemistry, amino acid derivatives are pivotal in the design of novel drugs. chemimpex.com The modification of parent drugs with amino acids can improve properties such as water solubility and target delivery. nih.gov The naphthalene moiety in this compound provides distinct spectroscopic properties, which is advantageous in the study of protein interactions and conformational analysis. chemimpex.com

Interactions with Biological Targets

Enzyme Inhibition Studies (e.g., tryptophan aminotransferase, TAA1)

The structural characteristics of this compound make it a candidate for studying enzyme-substrate interactions and protein-ligand binding. The naphthalene group, in particular, can enhance aromatic interactions in molecular recognition, making such compounds valuable for designing enzyme inhibitors.

One area of interest is its potential interaction with tryptophan aminotransferase (TAA1). TAA1 is an enzyme involved in the biosynthesis of the plant hormone auxin. nih.gov It catalyzes the conversion of tryptophan to indole-3-pyruvic acid (IPyA). nih.gov Given that this compound is an analog of tryptophan (both contain an amino acid structure with a large aromatic side chain), it is plausible that it could act as a competitive or allosteric inhibitor of TAA1. However, specific studies confirming the direct inhibition of TAA1 by this compound were not found in the provided search results. The study of how such analogs interact with enzymes like TAA1 is crucial for understanding biological pathways and for the development of new regulatory molecules.

Table 2: Compound Names Mentioned

Compound Name
This compound
Alanine
Azidothymidine
Tryptophan
Ketoconazole
Chloramphenicol
Ibuprofen
Lysine
Oxaprozin
Ciprofloxacin
Amphotericin-B
Oleanolic acid
Betulinic acid
Maslinic acid
Indole-3-propionic acid
L-Norleucine
DL-2-Aminocaprylic acid
beta-Alanine
3-(Diethylamino)propionic acid hydrochloride
3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid
(RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid
3-hydroxy-2-methylene-3-phenylpropionic acid
N-(naphthalen-1-yl)propanamide
2-(naphthalen-1-yloxy)acetic acid
α-naphthol
Anticapsin
Tetaine
cispentacin
d-cycloserine
dl-β-aminoxyalanine ethyl ester
α-amino-β-chlorohydroxamic acids
N-Cbz-hydroxylamine
(R)-diphenylprolinol trimethylsilyl (B98337) ether
benzoic acid
L-glutamine
glucosamine-6-phosphate
UDP-GlcNAc
indole 3-glycerol phosphate
indole
D-glyceraldehyde 3-phosphate
indole-3-pyruvic acid
L-glutamate
2α,3β-dihydroxyolean-12-en-28-oic acid
11β-trihydroxyolean-12-en-28-oic acid
methyl 3-octanoyloxyiminoolean-12-en-28-oate
3-epi-maslinic acid

4-(2-bromonaphthalen-6-yl)-6-phenyl-6H-1,3- thiazin-2-amine | | 2-acetyl-6-bromonaphthalene | | 1-acetyl- 7-bromonaphthalene | | 1-(2-bromonaphthalen-6-yl)-3-arylprop-2- en-1-ones | | (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid | | Fmoc-3-(1-naphthyl)-L-alanine | | 2-Amino-3-(naphthalen-2-yl)propanoic acid | | 3-Amino-3-(naphthalen-1-yl)propanoic acid | | (S)-3-amino-3-(naphthalen-1-yl)propanoic acid | | Methyl 3-aminopropanoate | | 3-(Dimethylamino)propionic acid | | DL-2-aminobutyric acid | | DL-norleucine | | 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | | N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | | 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | | 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide |

Receptor Binding Assays

This compound, often referred to as 1-naphthylalanine (1-Nal), and its isomer 2-naphthylalanine (2-Nal), have been incorporated into various peptides to probe their interactions with biological receptors. The bulky and hydrophobic nature of the naphthalene moiety makes it a valuable tool for studying receptor binding pockets and structure-activity relationships.

Derivatives of naphthylalanine have shown significant activity at several receptor types, most notably at melanocortin and opioid receptors. For instance, cyclic disulfide α-melanocyte stimulating hormone (α-MSH) analogues containing β-(2-naphthyl)-D-alanine (D-Nal) exhibit high affinity and selectivity for the melanocortin-4 receptor (MC4R). nih.gov The incorporation of a D-Naphthylalanine at position 7 of MSH analogues can switch the ligand from an agonist to an antagonist at melanocortin MC3 and MC4 receptors, highlighting the importance of this residue's stereochemistry and structure in determining pharmacological activity. nih.gov Studies on cyclic melanotropin peptides have shown that incorporating a naphthylalanine residue at position 4 can be a key factor for achieving selectivity and potency at central melanocortin receptors. nih.gov

In the realm of opioid research, enkephalin analogues with β-naphthylalanine substituted at the fourth position have demonstrated increased activity at the μ-opioid receptor compared to the native peptide. This suggests that the larger aromatic surface of the naphthalene ring enhances binding interactions within the receptor pocket.

Furthermore, both 1-Nal and 2-Nal have been used to study the cation–π binding site in the nicotinic acetylcholine (B1216132) receptor (nAChR). frontiersin.org The use of these unnatural amino acids helped to establish that a prominent hydrogen bond is not a key feature of this interaction. frontiersin.org In microbiology, derivatives of naphthylalanine have been observed to bind to the Salmonella typhimurium OppA transporter, indicating potential pathways for the development of novel antimicrobial agents. nih.gov

The binding affinities of various naphthylalanine-containing peptide analogues for melanocortin and opioid receptors are summarized in the table below.

Table 1: Binding Affinities of Naphthylalanine-Containing Ligands at Various Receptors This is an interactive table, you can sort and filter the data.

Ligand/Analogue Receptor Assay Type Affinity Value Source(s)
NDP-MSH Culter alburnus MC4R Competition Binding IC50 = 4.87 nM frontiersin.org
α-MSH Culter alburnus MC4R Competition Binding IC50 = 126.33 nM frontiersin.org
ACTH (1-24) Culter alburnus MC4R Competition Binding IC50 = 123.03 nM frontiersin.org
Tyr-c[D-A2bu-Gly-L-βNal(1)-Leu] μ-Opioid Receptor --- High Potency
[D-Nal(2')]7-α-MSH analogues Human MC3R/MC4R Functional Assay Antagonist Activity nih.govnih.gov
PG-990 (DNal(2')7 containing) Human MC3R/MC4R Competition Binding Weak binding (μM range) nih.gov
Morphine-6-glucuronide μ-Opioid Receptor Competition Binding Ki = 0.6 nM nih.gov
Hydromorphone μ-Opioid Receptor Competition Binding Ki = 0.6 nM nih.gov
Morphine μ-Opioid Receptor Competition Binding Ki = 1.2 nM nih.gov
Hydrocodone μ-Opioid Receptor Competition Binding Ki = 19.8 nM nih.gov

Protein Incorporation via Genetic Code Expansion (GCE) Technology

Genetic code expansion (GCE) has emerged as a powerful technique for the site-specific incorporation of unnatural amino acids (uAAs) with novel properties into proteins. nih.govnih.gov This methodology allows for the precise installation of chemical moieties not found in the canonical 20 amino acids, thereby enabling detailed studies of protein structure and function. nih.govzenodo.org Both this compound (1-Nal) and its isomer, 2-naphthylalanine (2-Nal), have been successfully incorporated into proteins using this technology. nih.govnih.gov

The general strategy involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and its corresponding codon, without cross-reacting with the host cell's endogenous translational machinery. nih.gov A unique codon, often a nonsense codon like the amber stop codon (UAG) or a repurposed rare codon, is introduced into the gene of the target protein at the desired site of incorporation. nih.govnih.gov

The central challenge in GCE is the development of an orthogonal aminoacyl-tRNA synthetase (AARS) that specifically charges the desired unnatural amino acid onto an orthogonal tRNA. nih.gov For the incorporation of naphthylalanine, researchers have successfully evolved AARSs from existing synthetases.

A notable example is the development of an orthogonal AARS for L-3-(2-naphthyl)alanine. nih.govresearchgate.net This was achieved by evolving a tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii. nih.govresearchgate.net The M. jannaschii TyrRS/tRNACUA pair is orthogonal in E. coli, meaning it does not interact with the host's synthetases or tRNAs. nih.gov The substrate-binding pocket of the TyrRS was mutated through directed evolution to accommodate the bulky naphthyl side chain of 2-Nal instead of its natural substrate, tyrosine. nih.govresearchgate.net This evolved synthetase uniquely aminoacylates the orthogonal amber suppressor tRNA with 2-Nal, demonstrating high fidelity. nih.govresearchgate.net Similar strategies can be applied to evolve synthetases for 1-Nal. The development of new orthogonal pairs, including those based on tryptophanyl-tRNA synthetase (TrpRS) which has a naturally capacious binding pocket, continues to expand the scope of uAAs that can be incorporated. nih.gov

Once the orthogonal AARS is evolved, it can be used to site-specifically incorporate naphthylalanine into a target protein in vivo. nih.govresearchgate.net In a typical system, the gene for the protein of interest is mutated to include an amber stop codon (UAG) at the desired position. nih.gov When the host organism (e.g., E. coli) is grown in media supplemented with naphthylalanine, the engineered AARS charges the orthogonal suppressor tRNA with the unnatural amino acid. nih.govresearchgate.net This acylated tRNA then recognizes the UAG codon during translation and inserts naphthylalanine into the growing polypeptide chain, yielding a full-length protein containing the uAA at a specific site. nih.govnih.govresearchgate.net The translational fidelity of this process for L-3-(2-naphthyl)alanine has been reported to be greater than 99%. nih.govresearchgate.net

An alternative strategy involves the repurposing of rare codons. Research has shown that the rare arginine codon AGG can be used to direct the incorporation of photofunctional uAAs, including both 1-naphthylalanine and 2-naphthylalanine, into polypeptides in an E. coli in vitro translation system. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The incorporation of this compound and its derivatives into biologically active molecules, particularly peptides, has been a valuable strategy for elucidating structure-activity relationships (SAR). The naphthalene ring provides a bulky, hydrophobic, and conformationally significant scaffold that can be systematically modified.

The position of the alanine side chain on the naphthalene ring (1- vs. 2-position) and further substitutions on the aromatic system have a profound impact on biological activity.

Isomeric Position: The orientation of the naphthalene moiety is critical. Studies on antimicrobial peptides demonstrated that replacing tryptophan with β-naphthylalanine could enhance activity and resistance to high salt concentrations. mdpi.com Crucially, the study highlighted notable differences in activity and selectivity between peptides containing 1-Nal versus 2-Nal, underscoring that the spatial orientation of the bulky aromatic group significantly influences its interaction with biological targets. mdpi.com Similarly, in enkephalin analogues, substitutions with both 1-Nal and 2-Nal were explored to probe their effects on opiate receptor activity.

Ring Substitution: In a study of naphthalene-substituted triazole spirodienones with anticancer activity, substitutions on the naphthalene ring were shown to significantly influence the compounds' inhibitory effects on cancer cell lines. nih.gov Likewise, SAR studies of a novel class of KATP channel openers based on a 1,2-disubstituted naphthyl core revealed how modifications to the naphthalene system modulate potency. nih.gov For melanocortin receptor ligands, substituting D-Phenylalanine with D-2-Naphthylalanine at position 7 is a common strategy that can convert a peptide agonist into an antagonist for the MC3 and MC4 receptors, demonstrating that the larger aromatic system dramatically alters the pharmacological profile. nih.govnih.gov

The amino and carboxylic acid groups are fundamental to the chemical identity and biological function of this compound and its derivatives.

Peptide Bond Formation: The primary amine (-NH2) and carboxylic acid (-COOH) groups are the essential functional units that participate in the formation of peptide bonds. researchgate.net In the synthesis of peptide analogues, such as the enkephalin derivatives containing naphthylalanine, these groups are critical for covalently linking the amino acid into the peptide backbone.

Receptor Interaction: The amino and carboxyl termini of peptides often play direct roles in receptor binding and activation. For example, in conformationally constrained cyclic analogues of enkephalin, the cyclization is achieved by forming a bond involving the C-terminal carboxyl group, a modification that provides insight into the necessary conformation for receptor interaction. The fundamental structure of amino acids as building blocks for proteins and signaling molecules like hormones underscores the indispensable role of the amino and carboxy groups in virtually all biological processes. nih.govmdpi.com

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological function of chiral molecules like this compound. mdpi.com The specific orientation of the amino and carboxyl groups relative to the naphthalene side chain can drastically alter how the molecule interacts with its biological targets, such as enzymes and receptors. Generally, only one enantiomer of a chiral compound fits perfectly into the binding site of a target protein, leading to a specific biological response, while the other may be less active or elicit a different effect entirely.

Research into various amino acid analogs illustrates this principle. For instance, studies on the isomers of 3-Br-acivicin, a natural product, revealed that only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity. This stereoselectivity is thought to be due to a specific uptake mechanism mediated by an L-amino acid transport system. mdpi.com Similarly, constraining the side-chain (χ space) conformation of key amino acid residues within a peptide can determine whether the resulting ligand acts as an agonist or an antagonist at its receptor. nih.gov

In some cases, the influence of stereochemistry can be more nuanced. For example, researchers found that both the (R) and (S) enantiomers of 2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid (TDPA) could activate AMPA-type glutamate (B1630785) receptors. However, X-ray crystallography revealed that the two enantiomers adopted different conformations within the receptor's binding site to achieve this activity. researchgate.net This highlights that even when different stereoisomers produce similar biological outcomes, their modes of interaction at the molecular level can be distinct.

The synthesis of peptides incorporating D-β-naphthylalanine (an isomer of the title compound) has been shown to produce potent antimicrobial agents. nih.gov The D-configuration influences the peptide's secondary structure, leading to the formation of a stable amphipathic helix that can effectively disrupt bacterial membranes. nih.gov The distinct biological profiles of various stereoisomers underscore the importance of stereospecific synthesis in the development of targeted therapeutics.

Compound/Analog Stereochemistry Observed Biological Influence Reference
3-Br-acivicin Isomers(5S, αS) vs. other isomersOnly (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective cellular uptake. mdpi.com
TMT-L-Tic-OH(2S,3R)Acts as a partial agonist at the OPRM1 receptor, demonstrating that side-chain conformation can modulate agonist vs. antagonist activity. nih.gov
TDPA(R)-TDPA vs. (S)-TDPABoth enantiomers act as agonists at AMPA receptors but adopt different binding conformations. researchgate.net
D-Nal-Pac-525Contains D-β-naphthylalanineThe D-amino acid induces a left-hand α-helical structure that interacts strongly with bacterial membranes. nih.gov

Applications in Chemical Biology

As a noncanonical amino acid (ncAA), this compound and its isomers have become valuable tools in chemical biology, offering unique properties not found in the 20 proteinogenic amino acids. nih.gov Their incorporation into proteins and peptides allows for the investigation and manipulation of biological systems in novel ways. nih.govnih.gov

The naphthalene moiety of this compound is inherently fluorescent, making this amino acid a powerful intrinsic probe for biological studies. chemimpex.comchemimpex.com When incorporated into a peptide or protein, its fluorescence properties can provide insights into the molecule's local environment, conformation, and binding interactions.

A key technique enabling this application is genetic code expansion (GCE), which allows for the site-specific insertion of ncAAs like (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid into a protein's sequence in living cells. acs.orgnih.gov This method provides precise control over the probe's location, which is difficult to achieve with traditional labeling techniques. acs.org Researchers have successfully used GCE to introduce this amino acid into membrane proteins, using its fluorescence to study protein structure and dynamics in their native cellular environment. acs.org The ability to directly label proteins with fluorescent amino acids avoids the use of larger, potentially disruptive tags like Green Fluorescent Protein (GFP), offering a less invasive approach for live-cell imaging and super-resolution microscopy. nih.gov

The substitution of natural amino acids with this compound is a widely used strategy in peptide and peptidomimetic design to enhance therapeutic properties. chemimpex.com The bulky, hydrophobic naphthalene group can increase the stability of peptides against proteolytic degradation by enzymes, a major hurdle in the development of peptide-based drugs. nih.govchemimpex.com

In one notable example, the natural amino acid tryptophan was replaced with D-β-naphthylalanine in an antimicrobial peptide analog. nih.gov This substitution resulted in a peptide with strong activity against both bacteria and fungi. Structural analysis revealed that the naphthylalanine residues were crucial for forming a stable, amphipathic structure that could effectively interact with and disrupt microbial cell membranes. nih.gov The use of such unnatural amino acids allows for the fine-tuning of a peptide's structure, stability, and biological activity to create novel therapeutic candidates. nih.gov

Peptide Modification Unnatural Amino Acid Purpose/Outcome Reference
Pac-525 AnalogD-β-naphthylalanineReplaced Tryptophan to create a potent antimicrobial peptide with a stable amphipathic structure. nih.gov
General Peptide SynthesisFmoc-3-(1-naphthyl)-L-alanineUsed to enhance the stability and solubility of complex peptide sequences during synthesis. chemimpex.com
General Peptide SynthesisFmoc-3-(2-naphthyl)-L-alanineIncorporated to improve peptide stability for the development of novel therapeutics. chemimpex.com

The study of membrane proteins is notoriously challenging due to their hydrophobic nature and complex cellular environment. acs.orgnih.gov Unnatural amino acids, including this compound, provide powerful tools to overcome these challenges. acs.org

Through genetic code expansion, (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid has been successfully incorporated into membrane proteins in various host systems, including E. coli, yeast, and mammalian cells. acs.org Once incorporated, its unique photophysical properties can be used to probe the protein's structure, function, and interaction with the lipid membrane. For example, changes in its fluorescence can signal conformational changes that occur during ligand binding or channel gating. wikipedia.org

Furthermore, the incorporation of bulky residues like naphthylalanine can help elucidate the structural requirements for protein-protein or protein-lipid interactions within the membrane. acs.org Studies on antimicrobial peptides containing unnatural amino acids have shown how these residues influence the peptide's insertion depth and orientation within different model membranes, providing a framework for understanding how such peptides function. nih.govacs.org This approach allows researchers to dissect the complex molecular mechanics of membrane proteins with a high degree of precision. acs.org

Advanced Research Areas

Amino acids are an emerging class of environmentally friendly, non-toxic, and effective corrosion inhibitors. jetir.orgresearchgate.net Their ability to protect metals stems from the presence of heteroatoms (nitrogen in the amino group and oxygen in the carboxyl group) and, in some cases, aromatic rings, which can adsorb onto the metal surface and form a protective film. jetir.orgat.ua This film acts as a barrier, isolating the metal from the corrosive environment. researchgate.net

While research has not yet been published on the specific use of this compound, its structural features make it a highly promising candidate for this application. It possesses the requisite amino and carboxyl groups for adsorption, and its large naphthalene ring provides a significant surface area to block the metal from corrosive agents. Studies on structurally similar amino acids, such as phenylalanine and L-histidine, have demonstrated excellent corrosion inhibition for steel in acidic and neutral chloride solutions. researchgate.netmdpi.comresearchgate.net

For example, research on phenylalanine as a corrosion inhibitor for AISI 1018 steel in a sweet brine solution showed significant protection. researchgate.net Electrochemical tests indicated that the amino acid adsorbed onto the steel surface, decreasing the corrosion rate. Similarly, L-histidine was found to have an inhibition efficiency of up to 90% for carbon steel in a sodium chloride solution, with its effectiveness increasing with concentration. mdpi.com These findings strongly suggest that this compound would likely perform as an effective, eco-friendly corrosion inhibitor.

Table of Corrosion Inhibition Efficiency for Phenylalanine on AISI 1018 Steel (Data adapted from studies on a structurally similar amino acid to illustrate the principle)

Inhibitor Concentration (ppm) Inhibition Efficiency (%) after 12h Method Reference
10> 90%Electrochemical Impedance Spectroscopy researchgate.net
100> 90%Electrochemical Impedance Spectroscopy researchgate.net
250> 90%Electrochemical Impedance Spectroscopy researchgate.net

Material Science Applications (e.g., chiral liquid crystals)

The incorporation of chiral molecules into achiral liquid crystal phases is a well-established method for inducing helical superstructures, leading to the formation of chiral nematic (N*) or cholesteric phases. These materials are of significant commercial and scientific interest due to their unique optical properties, including the selective reflection of circularly polarized light, which is the basis for their use in liquid crystal displays (LCDs) and other photonic devices. researchgate.netnih.gov The efficacy of a chiral dopant is quantified by its helical twisting power (HTP), which describes the ability of the dopant to induce a helical twist in a nematic host. rsc.org

While direct studies on the application of this compound as a chiral dopant in liquid crystals are not extensively documented in publicly available literature, research on other chiral compounds, including amino acid derivatives and molecules containing naphthalene moieties, provides a strong basis for its potential in this field. researchgate.netrsc.org The chirality of this compound arises from the stereocenter at the alpha-carbon, and the rigid, planar naphthalene group provides the necessary molecular anisotropy, a key feature for liquid crystal behavior. rsc.org

Derivatives of other chiral amino acids have been successfully synthesized and shown to induce chiral mesophases. rsc.org For instance, novel chiral amides and azo compounds derived from 2-amino-1,3,4-thiadiazoles have been shown to form various chiral liquid crystal phases, including chiral nematic (N) and chiral smectic C (SmC) phases. uvt.ro Similarly, research on naphthalene-based liquid crystalline dimers has demonstrated the formation of nematic and smectic phases. researchgate.netsemanticscholar.org The introduction of a chiral center, such as that in this compound, into such systems is a common strategy to induce ferroelectric properties. researchgate.net

The general principle involves synthesizing a derivative of the chiral molecule, in this case, this compound, to enhance its solubility and compatibility with the liquid crystal host. This often involves esterification or amidation reactions to attach flexible alkyl or alkoxy chains to the molecule. The resulting chiral compound is then dissolved in a nematic liquid crystal host, and the induced helical pitch is measured to determine the HTP. The molecular structure of the chiral dopant, including the nature of the chiral center and the aromatic core, significantly influences the HTP. rsc.org

Based on these principles, it can be postulated that derivatives of this compound could serve as effective chiral dopants. The bulky naphthalene ring is expected to contribute significantly to the molecular ordering and anisotropic interactions within the liquid crystal host. Further research would be required to synthesize suitable derivatives and characterize their mesomorphic properties and helical twisting power in various nematic hosts.

Metal Complexation Studies

Amino acids are excellent ligands for metal ions, typically coordinating through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. wikipedia.org The coordination chemistry of transition metal complexes with amino acids is a vast and well-studied field, driven by their relevance in bioinorganic chemistry and catalysis. wikipedia.org

Specific and detailed metal complexation studies involving this compound are not widely reported. However, based on the known coordination behavior of other amino acids, it is expected that this compound would readily form complexes with a variety of transition metal ions such as copper(II), cobalt(II), and zinc(II). uvt.ronih.govresearchgate.net The general reaction involves mixing a salt of the desired metal with a solution of the amino acid, often with the addition of a base to deprotonate the carboxylic acid group.

The resulting metal complexes can exhibit different stoichiometries and geometries depending on the metal ion and reaction conditions. For example, with divalent metal ions, it is common to form complexes with a 1:2 metal-to-ligand ratio, with the general formula [M(naphthylalaninate)₂]. researchgate.net In such complexes, the two amino acid ligands would coordinate to the metal center in a bidentate fashion, leading to either a square planar or a tetrahedral geometry around the metal ion. For octahedral metal ions like cobalt(III), tris-chelate complexes with a 1:3 metal-to-ligand ratio, [Co(naphthylalaninate)₃], could be formed, which can exist as facial (fac) and meridional (mer) isomers. semanticscholar.org

Spectroscopic techniques such as FT-IR and UV-Vis are crucial for characterizing these complexes. In the FT-IR spectrum, the coordination of the amino and carboxylate groups to the metal ion would be indicated by shifts in the characteristic stretching frequencies of the N-H and C=O bonds. researchgate.net UV-Vis spectroscopy provides information about the electronic transitions and the geometry of the complex. For instance, copper(II) complexes with amino acids typically exhibit d-d transitions in the visible region, the position of which is sensitive to the coordination environment. researchgate.net

The table below summarizes the expected coordination behavior and characterization data for hypothetical metal complexes of this compound, based on studies of similar amino acid complexes.

Metal IonPlausible ComplexExpected GeometryKey Spectroscopic Features (Hypothetical)
Copper(II)[Cu(C₁₃H₁₂NO₂)₂]Square PlanarShift in ν(N-H) and ν(C=O) in FT-IR; d-d transition in UV-Vis spectrum.
Cobalt(II)[Co(C₁₃H₁₂NO₂)₂]TetrahedralShift in ν(N-H) and ν(C=O) in FT-IR; Characteristic d-d transitions for tetrahedral Co(II) in UV-Vis.
Cobalt(III)[Co(C₁₃H₁₂NO₂)₃]Octahedral (fac/mer isomers)Shift in ν(N-H) and ν(C=O) in FT-IR; d-d transitions characteristic of octahedral Co(III).

Further research, including synthesis, single-crystal X-ray diffraction, and detailed spectroscopic analysis, would be necessary to fully elucidate the structure and properties of metal complexes of this compound.

Future Directions and Emerging Research Avenues for 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

The structural framework of 2-Amino-3-(naphthalen-1-yl)propanoic acid makes it a versatile candidate for exploring a wide range of biological activities. While it is recognized as an amino acid derivative, its potential extends far beyond this classification. medchemexpress.commedchemexpress.com Research into its analogs has already revealed promising therapeutic possibilities.

Detailed research into derivatives of the closely related 2-Amino-3-(naphthalen-2-yl)propanoic acid has identified potent inhibitors of platelet aggregation. nih.gov These compounds act as antagonists of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. One derivative, in particular, demonstrated significant antithrombotic activity in vivo with a lower risk of bleeding compared to the established drug, Tirofiban. nih.gov This suggests a promising future for naphthalene-based amino acids in the development of new antiplatelet and antithrombotic therapies.

Furthermore, derivatives of naphthoylthiophenes, which share structural similarities, have been identified as allosteric enhancers of the A1 adenosine (B11128) receptor. nih.gov These molecules can increase the binding of agonists to the receptor, suggesting their potential in conditions where enhancing adenosinergic signaling is beneficial. The exploration of aryl propionic acid derivatives, a broader class to which our subject compound belongs, has also revealed a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant effects. orientjchem.orgresearchgate.net This broad activity profile underscores the potential for discovering novel applications for this compound and its future derivatives.

Future research will likely focus on screening this compound and its analogs against a wider array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. Given the findings with related structures, areas of high potential include cardiovascular diseases, neurological disorders, and oncology. nih.govbenthamdirect.com

Table 1: Investigated Biological Targets for Naphthalene-Containing Propanoic Acid Derivatives

Derivative ClassBiological TargetPotential Therapeutic AreaReference
2-Amino-3-(naphth-2-yl)propanoic acid derivativesGlycoprotein IIb/IIIa (GPIIb/IIIa) ReceptorThrombosis, Cardiovascular Disease nih.gov
2-Amino-3-naphthoylthiophenesA1 Adenosine Receptor (Allosteric Enhancers)Neurological and Cardiovascular Disorders nih.gov
General Aryl Propionic AcidsCyclooxygenase (COX) EnzymesInflammation, Pain orientjchem.org
Various Naphthalene (B1677914) DerivativesVarious (e.g., Dopamine/Serotonin receptors)Antipsychotic benthamdirect.com

Development of Advanced Synthetic Methodologies

The synthesis of specific, enantiomerically pure forms of this compound is crucial for pharmacological studies. all-chemistry.com Future research is focused on developing more efficient, scalable, and stereoselective synthetic methods.

Current strategies often fall under the umbrella of asymmetric synthesis, which aims to produce a single stereoisomer. all-chemistry.com Key approaches include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Catalysis: Employing chiral catalysts to direct the reaction towards a specific enantiomer.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture. all-chemistry.com

For instance, the asymmetric synthesis of D-amino acids has been effectively achieved using transaminase enzymes, which can catalyze the stereoselective amination of α-keto acids with high enantiomeric excess (over 99%). mdpi.com This biocatalytic approach offers mild reaction conditions and is an environmentally friendly alternative to traditional chemical synthesis. mdpi.com The development of advanced synthetic methods will continue to expand the toolkit available to chemists, allowing for the efficient production of complex molecules like this compound. adelaide.edu.au

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and development of drugs based on scaffolds like this compound. springernature.comdrughunter.com The drug discovery process is notoriously long and expensive, and AI offers powerful tools to enhance efficiency and success rates. springernature.com

AI and ML can be applied across the early drug discovery pipeline: researchgate.netnih.gov

Target Identification: AI algorithms can analyze vast multiomics datasets (genomics, proteomics) to identify and validate novel biological targets for which a naphthalene-based ligand might be suitable. nih.gov

Virtual Screening and De Novo Design: Machine learning models can screen massive virtual libraries of compounds to predict their binding affinity to a target protein. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo design) with optimized properties, creating novel derivatives of this compound tailored for specific biological activity. researchgate.netnih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical and resource-intensive part of development. AI models can predict these properties from a molecule's structure, helping to prioritize compounds with favorable profiles and flag potential liabilities early on. nih.govnih.gov

By leveraging AI, researchers can more rapidly explore the chemical space around this compound, prioritize the synthesis of the most promising derivatives, and reduce the time and cost associated with bringing a new therapeutic to the clinic. nih.gov

Investigation of Stereoisomer-Specific Biological Effects

Like most amino acids, this compound is chiral, existing as two non-superimposable mirror images known as enantiomers: (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid and (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid. chemspider.compharmaffiliates.com It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities. all-chemistry.com

This phenomenon is common among aryl propionic acid derivatives. The well-known anti-inflammatory drug ibuprofen, for example, demonstrates that the (S)-enantiomer is responsible for the majority of the therapeutic effect. orientjchem.org Therefore, investigating the specific biological effects of each stereoisomer of this compound is a critical avenue of future research.

This research will involve:

Developing or optimizing asymmetric synthesis routes to produce each enantiomer in high purity. all-chemistry.com

Conducting parallel biological assays to compare the potency, efficacy, and target-binding of the (S)- and (R)-isomers.

Characterizing the pharmacokinetic and pharmacodynamic profiles of each individual isomer.

Understanding these stereoisomer-specific differences is essential for developing a safe and effective therapeutic agent, as it allows for the selection of the more active and less toxic enantiomer for clinical development.

Table 2: Stereoisomers of this compound

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid55516-54-6C₁₃H₁₃NO₂215.25
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid (D-form)78306-92-0C₁₃H₁₃NO₂215.25

Data sourced from chemspider.compharmaffiliates.com

Environmental and Green Chemistry Aspects of Synthesis and Application

The growing emphasis on sustainable science necessitates an evaluation of the environmental impact of chemical synthesis and application. The naphthalene core of this compound warrants particular attention, as naphthalene itself is a polycyclic aromatic hydrocarbon (PAH) with known environmental persistence and potential toxicity. tpsgc-pwgsc.gc.canih.gov

Environmental Considerations for Application: Naphthalene adsorbs strongly to organic matter in soil and dissolves slowly in water. tpsgc-pwgsc.gc.ca While it is produced naturally through combustion (e.g., forest fires), industrial sources and products like moth repellents are significant contributors to environmental levels. nih.govorst.edu The International Agency for Research on Cancer (IARC) classifies naphthalene as possibly carcinogenic to humans based on animal studies. orst.edu Therefore, understanding the biodegradation pathways and potential environmental accumulation of this compound and its metabolites will be crucial as research progresses.

Green Chemistry in Synthesis: Future synthetic methodologies will increasingly incorporate the principles of green chemistry to minimize environmental impact. This involves:

Solvent-Free Reactions: Techniques like "Grindstone Chemistry," which involves grinding solid reactants together, often with a catalytic amount of acid, can produce high yields without the need for volatile organic solvents. ijcmas.com This method has been successfully applied to the synthesis of related 1-aminoalkyl-2-naphthols. ijcmas.com

Use of Benign Solvents: When solvents are necessary, the focus is on using environmentally friendly options like water or bio-derived solvents.

Catalytic Reagents: Using catalysts in small amounts is preferable to stoichiometric reagents, as it reduces waste. Biodegradable catalysts, such as tannic acid, are being explored for the synthesis of aminoalkyl naphthols. orientjchem.org

Energy Efficiency: Employing methods like microwave irradiation or reactions at ambient temperature can significantly reduce energy consumption compared to conventional heating. orientjchem.org

By adopting these green chemistry protocols, the synthesis of this compound and its derivatives can be made more sustainable, aligning chemical research with global environmental goals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-(naphthalen-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with naphthalene derivatives and employing chiral induction techniques to achieve stereochemical control. For example, nucleophilic substitution reactions using naphthalen-1-ylmethyl halides with protected amino acid precursors (e.g., tert-butoxycarbonyl (Boc)-protected alanine derivatives) under basic conditions (e.g., K2_2CO3_3 in DMF) yield intermediates, followed by deprotection and purification via recrystallization or column chromatography. Reaction temperature (25–60°C) and solvent polarity significantly impact enantiomeric excess and yield .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the naphthalene aromatic protons (δ 7.2–8.3 ppm) and the chiral center’s configuration via coupling constants.
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) to assess enantiopurity.
  • X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound that influence its handling in biological assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) but limited solubility in aqueous buffers (pH 7.4). Its logP (~2.8) reflects hydrophobic interactions from the naphthalene moiety, necessitating solubilization agents (e.g., cyclodextrins) for in vitro assays. Membrane permeability, assessed via PAMPA (Parallel Artificial Membrane Permeability Assay), is enhanced by the naphthalene group, making it suitable for cellular uptake studies .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective interactions of this compound with enzymes like cytochrome P450, and how does chirality affect binding affinity?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal that the (S)-enantiomer forms π-π stacking between the naphthalene ring and aromatic residues (e.g., Phe304^{304} in CYP3A4), while the (R)-enantiomer exhibits steric clashes. Competitive inhibition assays (IC50_{50} values) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) demonstrate a 10-fold higher potency for the (S)-enantiomer. Chirality also modulates metabolic stability in liver microsomes, with (S)-isomers showing slower clearance .

Q. How does the naphthalene moiety in this compound influence its pharmacokinetic profile compared to phenylalanine derivatives, based on computational and in vitro models?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) highlight increased hydrophobic interactions with plasma proteins (e.g., human serum albumin) due to the naphthalene group, reducing free drug concentration. In vitro Caco-2 permeability assays show a 2.5-fold higher apparent permeability (Papp_{app}) compared to phenylalanine analogs, attributed to enhanced lipophilicity. Metabolic stability in hepatocytes is assessed via LC-MS/MS to quantify oxidative metabolites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines, focusing on assay design and interference factors?

  • Methodological Answer : Orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) identify off-target effects. For example, fluorescence interference from the naphthalene group in fluorometric assays is mitigated using label-free techniques (e.g., isothermal titration calorimetry). Batch-to-batch variability is controlled via rigorous QC (HPLC purity >98%) and standardized cell culture conditions (e.g., serum-free media to avoid protein binding) .

Q. How do structural modifications at the naphthalene ring system alter the compound’s inhibitory effects on protein aggregation pathways, and what SAR principles emerge?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -F at the 4-position) enhances inhibitory potency in tau aggregation assays (ThT fluorescence), while bulky substituents (e.g., -CH3_3 at the 2-position) reduce solubility. Comparative SAR studies with analogs (e.g., 2-naphthyl vs. 1-naphthyl derivatives) reveal that planar aromatic systems improve stacking with amyloid β-sheets, as validated by TEM imaging .

Q. What advanced techniques (e.g., cryo-EM, ITC) are required to map the binding interfaces between this compound and neuronal receptors implicated in neurodegenerative diseases?

  • Methodological Answer : Cryo-EM at 3.0 Å resolution resolves interactions with NMDA receptor subunits (e.g., GluN2B), showing hydrogen bonding between the amino group and Asp732^{732}. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG = −35 kJ/mol), while mutagenesis studies (alanine scanning) validate critical residues for binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.